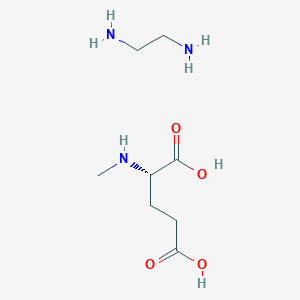
ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be achieved through a series of chemical reactions. One common method involves the reaction of ethane-1,2-diamine with (2S)-2-(methylamino)pentanedioic acid under controlled conditions. The reaction typically requires a solvent, such as water or ethanol, and may involve the use of catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine and carboxyl groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxides, while substitution reactions may yield derivatives with different functional groups.
Scientific Research Applications
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its role in biological processes and its potential as a biochemical reagent.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid can be compared with other similar compounds, such as:
Ethylenediamine: A simple diamine with two amine groups attached to an ethane backbone.
L-methionine: An essential amino acid with a similar structure to (2S)-2-(methylamino)pentanedioic acid.
Diethylenetriamine: A triamine with three amine groups attached to an ethane backbone.
The uniqueness of this compound lies in its combination of both ethane-1,2-diamine and (2S)-2-(methylamino)pentanedioic acid, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H19N3O4 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethane-1,2-diamine;(2S)-2-(methylamino)pentanedioic acid |
InChI |
InChI=1S/C6H11NO4.C2H8N2/c1-7-4(6(10)11)2-3-5(8)9;3-1-2-4/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11);1-4H2/t4-;/m0./s1 |
InChI Key |
JSUPQUWJGIELLP-WCCKRBBISA-N |
Isomeric SMILES |
CN[C@@H](CCC(=O)O)C(=O)O.C(CN)N |
Canonical SMILES |
CNC(CCC(=O)O)C(=O)O.C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















